molecular formula C8H10N4S2 B6232769 bis[amino(methylsulfanyl)methylidene]butanedinitrile CAS No. 218602-01-8

bis[amino(methylsulfanyl)methylidene]butanedinitrile

Cat. No. B6232769
CAS RN: 218602-01-8
M. Wt: 226.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis[amino(methylsulfanyl)methylidene]butanedinitrile” is a chemical compound . It is also known as U0126 , which is used as a selective MAP Kinase Kinase (MKK, MEK) inhibitor . It has been observed to inhibit promoters containing an AP-1 response element, while in contrast having no effect on promoters that lack an AP-1 response group . U0126 is also useful in neuronal studies in mice since it displays inhibitory effects against oxidative stress .


Synthesis Analysis

The synthesis of “this compound” involves the alkylation of cyanothioacetamide with benzyl chloride in DMF in the presence of 10% aqueous potassium hydroxide . This reaction affords 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile . An analogous reaction with the addition of acetylacetone or its 3-methyl derivative leads to the formation of 2-benzylsulfanyl-4,6-dimethyl- or -4,5,6-trimethylpyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H16N6S2 . The InChI Key is DVEXZJFMOKTQEZ-JYFOCSDGSA-N . The SMILES representation is N\C(SC1=CC=CC=C1N)=C(\C#N)/C(/C#N)=C(\N)SC1=CC=CC=C1N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a white to off-white color and a form of powder or crystals or crystalline powder or granules . The melting point is between 130.0-133.0°C .

Mechanism of Action

U0126, which is “bis[amino(methylsulfanyl)methylidene]butanedinitrile”, is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2 .

Safety and Hazards

The safety information for “bis[amino(methylsulfanyl)methylidene]butanedinitrile” includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if irritation occurs or if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for bis[amino(methylsulfanyl)methylidene]butanedinitrile involves the reaction of two molecules of 2-amino-3-(methylthio)propanenitrile with formaldehyde in the presence of a base.", "Starting Materials": [ "2-amino-3-(methylthio)propanenitrile", "formaldehyde", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(methylthio)propanenitrile and formaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by recrystallization or column chromatography.", "Step 4: Bis[amino(methylsulfanyl)methylidene]butanedinitrile is obtained as a white solid." ] }

CAS RN

218602-01-8

Molecular Formula

C8H10N4S2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.